N-(2-chlorobenzyl)-2-({6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide
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Overview
Description
N-[(2-CHLOROPHENYL)METHYL]-2-({6-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDE is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-CHLOROPHENYL)METHYL]-2-({6-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:
Formation of the Chlorophenylmethyl Intermediate: This step involves the reaction of 2-chlorobenzyl chloride with a suitable nucleophile to form the chlorophenylmethyl intermediate.
Synthesis of the Piperazine Derivative: The next step involves the reaction of 2-fluorophenylpiperazine with a pyrimidine derivative to form the piperazine intermediate.
Coupling Reaction: The final step involves coupling the chlorophenylmethyl intermediate with the piperazine intermediate under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(2-CHLOROPHENYL)METHYL]-2-({6-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be employed to modify the aromatic rings or the heterocyclic components.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and the heterocyclic moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N-[(2-CHLOROPHENYL)METHYL]-2-({6-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including its role as a ligand for specific receptors.
Biological Research: It is used in studies to understand its interactions with biological macromolecules and its effects on cellular processes.
Pharmaceutical Development: The compound is explored for its potential as a drug candidate for various diseases.
Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-[(2-CHLOROPHENYL)METHYL]-2-({6-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDE involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- **N-[(2-CHLOROPHENYL)METHYL]-2-({6-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDE shares structural similarities with other compounds that contain aromatic and heterocyclic moieties.
Examples: Compounds such as N-(4-cyano-3-trifluoromethylphenyl)methylacrylamide and other piperazine derivatives.
Uniqueness
The uniqueness of N-[(2-CHLOROPHENYL)METHYL]-2-({6-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDE lies in its specific combination of functional groups and its potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C23H23ClFN5OS |
---|---|
Molecular Weight |
472.0 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidin-4-yl]sulfanylacetamide |
InChI |
InChI=1S/C23H23ClFN5OS/c24-18-6-2-1-5-17(18)14-26-22(31)15-32-23-13-21(27-16-28-23)30-11-9-29(10-12-30)20-8-4-3-7-19(20)25/h1-8,13,16H,9-12,14-15H2,(H,26,31) |
InChI Key |
OHQDDMKUDNTONB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C3=CC(=NC=N3)SCC(=O)NCC4=CC=CC=C4Cl |
Origin of Product |
United States |
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